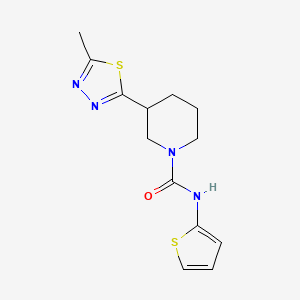

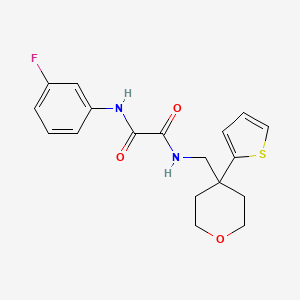

3-(5-甲基-1,3,4-噻二唑-2-基)-N-(噻吩-2-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel piperidyl carboxamides and thiocarboxamides, which are potential inhibitors targeting D1 protease in plants, involves a multi-step procedure. The process begins with the formation of an isoxazole ring, followed by α-bromination of the acetyl group. Subsequently, a thiazole ring is formed, and finally, the carboxamide or thiocarboxamide group is attached . This synthesis route is indicative of the complexity involved in creating such compounds, which are designed based on a D1 protease inhibitor hit structure identified through homology modeling and virtual screening.

Molecular Structure Analysis

The molecular structure of the compounds synthesized, such as the 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, is characterized by the presence of a thiadiazole ring. This ring is a crucial feature for the biological activity of these molecules. The 1,2,4-thiadiazole moiety can be prepared by oxidative dimerization of thioamides, which is a reaction that can occur under room temperature and can yield high amounts of the desired thiadiazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include oxidative dimerization of thioamides to form the thiadiazole ring . This reaction can be facilitated by various electrophilic reagents such as 1-methyl-2-chloropyridinium iodide, benzoyl chloride, and others, in the presence of organic solvents. The versatility in the chemical reactions used for the synthesis of the thiadiazole ring allows for a wide range of substitutions, which can be exploited to fine-tune the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the moderate to good herbicidal activities observed in the in vivo tests suggest that these compounds have favorable properties that allow them to act as effective inhibitors of the D1 protease in plants . The competitive inhibition of the enzyme activity by one of the compounds further supports the notion that the molecular design of these compounds is successful in targeting the intended biological pathway.

Case Studies and Applications

科学研究应用

微波辅助合成和生物活性

研究人员开发了含有杂环核的杂化分子,包括1,3,4-噻二唑,这些分子是通过微波辅助方法合成的。这些化合物被评价了它们的抗菌、抗脂酶和抗脲酶活性,其中一些对测试微生物表现出中等至良好的活性(Başoğlu et al., 2013).

新型苯并二呋喃基和噻唑并嘧啶类抗炎剂

另一项研究重点关注了从维斯纳吉酮和凯林酮衍生的新型化合物的合成,这些化合物结合了1,3,5-三嗪和1,3,5-氧杂二氮杂卓,目的是发现有效的抗炎和镇痛剂。这些化合物对COX-2表现出高抑制活性和选择性,以及显着的镇痛和抗炎作用(Abu‐Hashem et al., 2020).

抗烟草花叶病毒和抗菌活性

已经合成了哌嗪的新型尿素和硫脲衍生物,并对其生物活性进行了测试,包括对烟草花叶病毒(TMV)的抗病毒活性和抗菌活性。一些化合物显示出有希望的抗病毒和有效的抗菌活性(Reddy et al., 2013).

噻唑并[4,3-b][1,3,4]噻二唑体系的抗菌评价

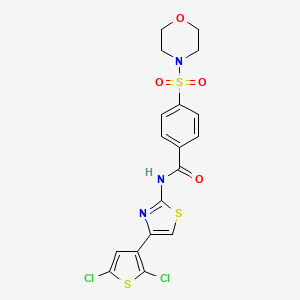

新型5-苯基-5H-噻唑并[4,3-b][1,3,4]噻二唑体系的合成和抗菌评价已经进行,展示了这些化合物作为抗菌剂的潜力。这些化合物对各种微生物表现出广泛的活性(Hamama et al., 2017).

属性

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKPTXALXQCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)